molecular formula C20H20FN3OS B13380267 (5Z)-5-[[4-(diethylamino)phenyl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one

(5Z)-5-[[4-(diethylamino)phenyl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one

Cat. No.: B13380267
M. Wt: 369.5 g/mol
InChI Key: VNIZTSGFSZOVJO-AQTBWJFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[4-(diethylamino)benzylidene]-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one is a synthetic organic compound with the molecular formula C20H20FN3OS It is characterized by the presence of a thiazolidinone ring, a diethylamino group, and a fluorophenyl group

Properties

Molecular Formula

C20H20FN3OS

Molecular Weight

369.5 g/mol

IUPAC Name

(5Z)-5-[[4-(diethylamino)phenyl]methylidene]-2-(4-fluorophenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H20FN3OS/c1-3-24(4-2)17-11-5-14(6-12-17)13-18-19(25)23-20(26-18)22-16-9-7-15(21)8-10-16/h5-13H,3-4H2,1-2H3,(H,22,23,25)/b18-13-

InChI Key

VNIZTSGFSZOVJO-AQTBWJFISA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)F)S2

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)F)S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(diethylamino)benzylidene]-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one typically involves the condensation of 4-(diethylamino)benzaldehyde with 4-fluoroaniline in the presence of a thiazolidinone precursor. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-[4-(diethylamino)benzylidene]-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its potential as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-[4-(diethylamino)benzylidene]-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one depends on its specific application. For instance, as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. As a fluorescent probe, it may undergo photoinduced electron transfer, resulting in fluorescence emission. The molecular targets and pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 5-[4-(dimethylamino)benzylidene]-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one
  • 5-[4-(diethylamino)benzylidene]-3-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one

Uniqueness

5-[4-(diethylamino)benzylidene]-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one is unique due to the presence of both diethylamino and fluorophenyl groups, which impart distinct electronic and steric properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.